molecular formula C12H19NO B13638703 1-Methoxy-5-phenylpentan-2-amine

1-Methoxy-5-phenylpentan-2-amine

Katalognummer: B13638703
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: SLJNDAJKVDBDIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-5-phenylpentan-2-amine is an organic compound with the molecular formula C12H19NO This compound is characterized by a methoxy group attached to a phenylpentan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-5-phenylpentan-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-5-phenylpentan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-5-phenylpentan-2-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methoxy-5-phenylpentan-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in medicinal chemistry or biological research .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-Methoxy-5-phenylpentan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

1-methoxy-5-phenylpentan-2-amine

InChI

InChI=1S/C12H19NO/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3

InChI-Schlüssel

SLJNDAJKVDBDIS-UHFFFAOYSA-N

Kanonische SMILES

COCC(CCCC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.